molecular formula C20H23ClFN3OS B6480938 N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide hydrochloride CAS No. 1215554-94-1

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide hydrochloride

Cat. No. B6480938
CAS RN: 1215554-94-1
M. Wt: 407.9 g/mol
InChI Key: BLBYBDWLYMULBR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a fluorine atom, an amide group, and a tertiary amine group . These functional groups could potentially give the compound a variety of interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The benzothiazole ring system is aromatic and planar, while the amide group can participate in hydrogen bonding. The tertiary amine group could potentially be protonated under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific functional groups present in the molecule. For example, the presence of an amide group could potentially make the compound capable of forming hydrogen bonds, which could affect its solubility in different solvents .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a potential drug candidate, for example, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS.ClH/c1-14-8-4-5-9-15(14)19(25)24(13-7-12-23(2)3)20-22-18-16(21)10-6-11-17(18)26-20;/h4-6,8-11H,7,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBYBDWLYMULBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methylbenzamide hydrochloride

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